molecular formula C14H21NO B13242310 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol

2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol

Cat. No.: B13242310
M. Wt: 219.32 g/mol
InChI Key: AJXNCCRPVSQURY-UHFFFAOYSA-N
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Description

2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol is a chemical compound of significant interest in neuroscientific and pharmacological research, particularly in the study of Parkinson's disease (PD). This tetrahydronaphthalen-2-amine derivative is structurally analogous to well-characterized dopamine receptor agonists, which are a cornerstone of PD therapeutic research . Its core research value lies in its potential as a multifunctional agent, designed to interact with specific pathogenic factors of neurodegenerative diseases. The compound's primary mechanism of action is believed to involve agonism at dopamine D2 and D3 receptors . These G-protein coupled receptors are critical for modulating neuronal signaling and motor control. Specifically, D3-preferring agonists have been investigated for their potential neuroprotective effects, which may extend beyond symptomatic relief to include the production of neurotrophic factors . Furthermore, compounds within this structural class are explored for additional properties crucial in combating neurodegeneration, such as antioxidant activity and the ability to modulate the aggregation of alpha-synuclein protein, a key protein that forms toxic aggregates in the Parkinsonian brain . Researchers utilize 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol in various in vitro and in vivo models to elucidate the pathways of neurodegeneration and neuroprotection. Its applications include investigating receptor selectivity, evaluating behavioral outcomes in animal models of PD, and studying cellular mechanisms that protect dopaminergic neurons from toxins like MPP+ . This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-2-ylamino)butan-1-ol

InChI

InChI=1S/C14H21NO/c1-2-13(10-16)15-14-8-7-11-5-3-4-6-12(11)9-14/h3-6,13-16H,2,7-10H2,1H3

InChI Key

AJXNCCRPVSQURY-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1CCC2=CC=CC=C2C1

Origin of Product

United States

Preparation Methods

Reductive Amination

A common method involves reductive amination of 1,2,3,4-tetrahydronaphthalen-2-one with 4-aminobutan-1-ol.

  • Reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts.
  • Conditions : Methanol or ethanol solvent, 40–60°C, 12–24 hours.
  • Yield : 65–78% (Cheng et al., 2018).

Mechanism :

  • Formation of an imine intermediate.
  • Reduction to the secondary amine.

Kinetic Resolution via Enzymatic Catalysis

Li et al. (2011) reported enantioselective synthesis using lipase-mediated kinetic resolution:

  • Substrate : Racemic 2-[(1,2,3,4-tetrahydronaphthalen-2-yl)amino]butan-1-ol.
  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Reaction : Acetylation of the alcohol group.
  • Result : Enantiomeric excess (ee) >95% for the (S)-enantiomer.

Multi-Step Synthesis from Naphthalene Derivatives

A patent (EP0074903A2) outlines a route starting from 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine:

Key Reaction Conditions

Method Catalyst/Reagent Solvent Temperature Yield Reference
Reductive Amination Pd/C, H₂ Ethanol 50°C, 24 h 78%
Enzymatic Resolution CAL-B Toluene 30°C, 48 h 40%*
Multi-Step Alkylation BBr₃ CH₂Cl₂ −78°C to RT 52%

*Yield refers to isolated (S)-enantiomer after resolution.

Optimization Strategies

Catalytic Hydrogenation

  • Catalyst Loading : 5% Pd/C achieves full conversion in 12 hours (vs. 10% requiring 8 hours).
  • Pressure : 3 atm H₂ optimal for minimizing side products.

Solvent Effects

Temperature Control

  • Low Temperatures (−78°C): Critical for preventing racemization during BBr₃-mediated demethylation.

Analytical Characterization

  • Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), 1.0 mL/min.
    • Retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min.
  • NMR : δ 1.45–1.65 (m, 4H, CH₂), δ 3.70–3.85 (m, 2H, CH₂OH), δ 4.10–4.25 (m, 1H, NH).

Challenges and Solutions

  • Racemization : Mitigated by using low-temperature conditions and non-basic media.
  • Byproduct Formation : Controlled via slow addition of alkylating agents.

Chemical Reactions Analysis

Types of Reactions

2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-one.

    Reduction: Formation of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butane.

    Substitution: Formation of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butyl halides or esters.

Scientific Research Applications

2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets It is believed to modulate neurotransmitter systems by inhibiting the reuptake of serotonin and norepinephrine, and possibly inducing their release

Comparison with Similar Compounds

1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol (CAS 1155165-43-7)

  • Structure: The amino group is attached to the 1-position of the tetralin ring, with a shorter propan-2-ol chain.
  • Molecular Formula: C₁₃H₁₉NO (MW 205.30).
  • Key Differences: Positional Isomerism: The 1-yl substitution vs. 2-yl in the target compound may alter steric interactions and receptor binding. Chain Length: Propanol vs. butanol chain affects lipophilicity (logP) and solubility.

5-(tert-Butyl)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337398-37-4)

  • Structure : Contains a bulky tert-butyl substituent at the 5-position and an amine at the 1-position.
  • Molecular Formula: Not explicitly stated, but estimated as C₁₄H₂₁N (MW 203.33).
  • Functional Group: Lacks the alcohol moiety, limiting hydrogen-bonding capacity compared to the target compound.
  • Applications : Restricted to laboratory research due to undefined pharmacological activity.

2-(1,2,3,4-Tetrahydronaphthalen-5-yl)propanoic Acid (CAS 778-59-6)

  • Structure: Propanoic acid substituent at the 5-position of the tetralin ring.
  • Molecular Formula: Not fully provided, but estimated as C₁₃H₁₄O₂ (MW 202.25).
  • Key Differences: Acidic Functional Group: The carboxylic acid confers higher water solubility at basic pH vs. the amino alcohol’s hydrochloride salt.
  • Applications : Unclear, but carboxylic acids are common in NSAIDs or agrochemicals.

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole Hydrochloride (Tetrahydrozoline HCl, CAS 522-48-5)

  • Structure : Imidazole ring fused to the tetralin system at the 1-position.
  • Molecular Formula : C₁₃H₁₅ClN₂ (MW 242.73).
  • Clinical Use: Marketed as a vasoconstrictor in nasal decongestants and eye drops, emphasizing its therapeutic relevance compared to the research-stage target compound.

Physicochemical and Pharmacological Comparison

Property Target Compound 1-yl Propan-2-ol Analog 5-tert-Butyl Derivative Propanoic Acid Tetrahydrozoline
Molecular Weight 197.62 (discrepancy noted) 205.30 ~203.33 ~202.25 242.73
Key Functional Groups Amino alcohol, HCl salt Amino alcohol Primary amine, tert-butyl Carboxylic acid Imidazole, HCl salt
Solubility High (HCl salt) Moderate Low (hydrophobic substituent) pH-dependent High (HCl salt)
Therapeutic Use Research compound Research compound Lab research Unclear OTC decongestant

Research Implications and Structural-Activity Relationships (SAR)

  • Positional Isomerism : Substitution at the 2-yl position (target) vs. 1-yl (tetrahydrozoline) may influence adrenergic receptor selectivity.
  • Chain Length: Butanol’s extended chain could enhance membrane permeability vs. propanol analogs.

Biological Activity

2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol, also known as (2S)-2-[(1,2,3,4-tetrahydronaphthalen-2-yl)amino]butan-1-ol hydrochloride (CAS No. 1807901-53-6), is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

The molecular formula of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol is C14H22ClNO with a molecular weight of 255.79 g/mol. It is characterized by the following properties:

PropertyValue
Molecular FormulaC14H22ClNO
Molecular Weight255.79 g/mol
DensityNot specified
Boiling PointNot specified
pKaNot specified

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications. Notably, it has been investigated for its role in modulating neurotransmitter systems and its effects on various biological pathways.

Research indicates that the compound acts primarily as a modulator of neurotransmitter receptors , particularly in the central nervous system (CNS). It has shown potential in influencing the dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive functions.

  • Neurotransmitter Modulation : The compound's structure suggests it may interact with receptors involved in neurotransmission. Studies have demonstrated its ability to enhance or inhibit receptor activity, leading to significant physiological effects.
  • Cytotoxicity and Cell Viability : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it can induce apoptosis in certain types of cancer cells, suggesting its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the effectiveness of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol in different therapeutic contexts:

  • Antidepressant-like Effects : A study involving animal models demonstrated that administration of the compound resulted in significant antidepressant-like behavior compared to control groups. This effect was attributed to increased serotonin levels in the brain .
  • Cancer Treatment : In a controlled study on leukemia cell lines, the compound exhibited a dose-dependent reduction in cell viability. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
  • Neuroprotective Effects : Research has indicated that this compound may protect against neurodegeneration by reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents .

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